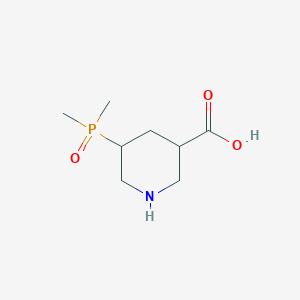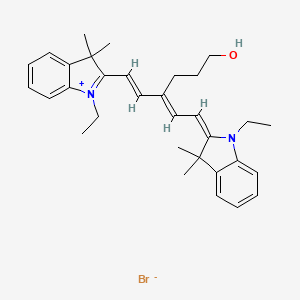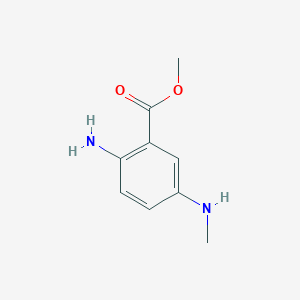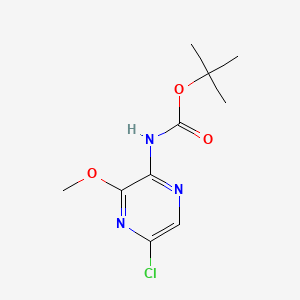![molecular formula C6H9NO B15304450 2-Azabicyclo[4.1.0]heptan-5-one](/img/structure/B15304450.png)
2-Azabicyclo[4.1.0]heptan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azabicyclo[410]heptan-5-one is a bicyclic compound characterized by a nitrogen atom integrated into its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[4.1.0]heptan-5-one can be achieved through several methods. One notable approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the palladium-catalyzed synthesis suggests potential for industrial application. The use of palladium catalysts and cyclopentenes as starting materials provides a feasible route for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Azabicyclo[4.1.0]heptan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The palladium-catalyzed 1,2-aminoacyloxylation is a key reaction for synthesizing oxygenated derivatives of this compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products: The major products formed from these reactions include various oxygenated and substituted derivatives of this compound, which can be further utilized in synthetic chemistry .
Aplicaciones Científicas De Investigación
2-Azabicyclo[4.1.0]heptan-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex bicyclic structures and exploring new reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Azabicyclo[4.1.0]heptan-5-one involves its interaction with various molecular targets. The nitrogen atom in its structure allows it to form hydrogen bonds and coordinate with metal ions, influencing its reactivity and binding properties. These interactions can modulate enzyme activity and receptor binding, making it a versatile compound in biochemical studies .
Comparación Con Compuestos Similares
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atom.
8-Azabicyclo[3.2.1]octane: This scaffold is central to tropane alkaloids and exhibits different biological activities due to its distinct ring system.
Uniqueness: 2-Azabicyclo[4.1.0]heptan-5-one is unique due to its specific bicyclic structure and the position of the nitrogen atom, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H9NO |
|---|---|
Peso molecular |
111.14 g/mol |
Nombre IUPAC |
2-azabicyclo[4.1.0]heptan-5-one |
InChI |
InChI=1S/C6H9NO/c8-6-1-2-7-5-3-4(5)6/h4-5,7H,1-3H2 |
Clave InChI |
WNBJEAOPMGMQPO-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2CC2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-(Propan-2-yloxy)phenyl]hexanoic acid](/img/structure/B15304379.png)



![tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate](/img/structure/B15304396.png)
![tert-Butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15304399.png)





![1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride](/img/structure/B15304454.png)


